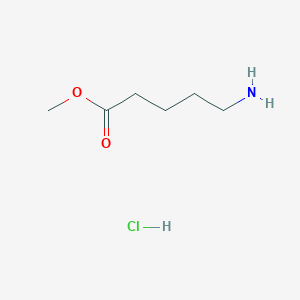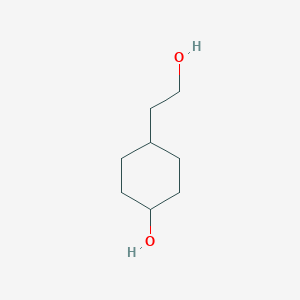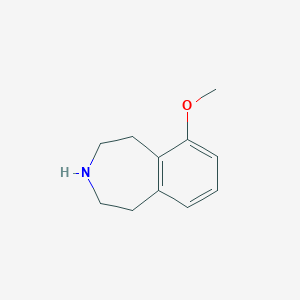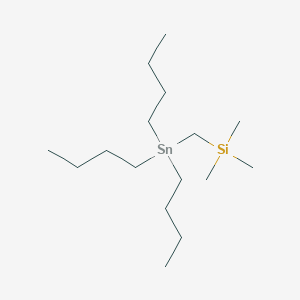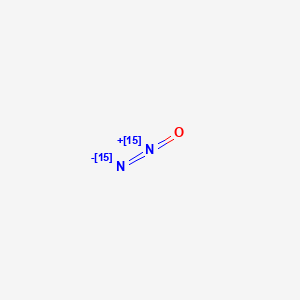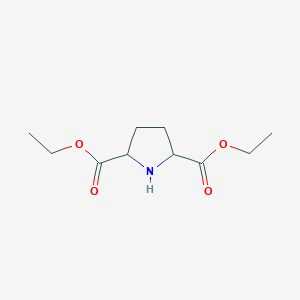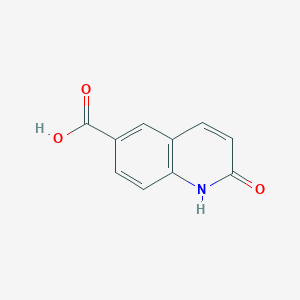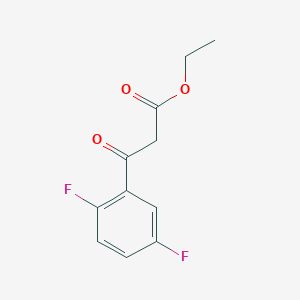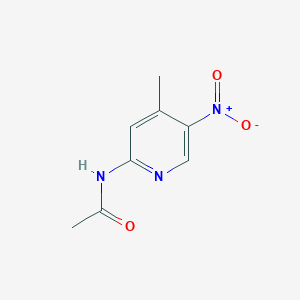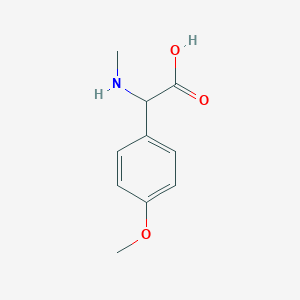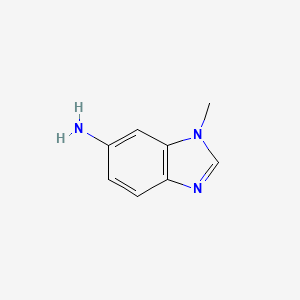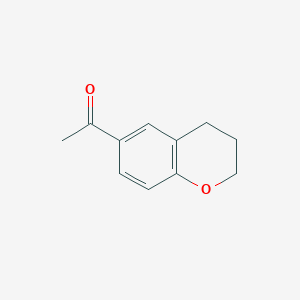
1-(3,4-二氢-2H-1-苯并吡喃-6-基)乙-1-酮
描述
“1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one” is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 .
Molecular Structure Analysis
The molecular structure of “1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one” can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H12O2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
“1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one” is a powder at room temperature . It has a melting point of 44-46°C .科学研究应用
Antiproliferative Activity in Cancer Research
- Application Summary : This compound has been used in the design and synthesis of hybrid compounds to explore their antiproliferative activity against a panel of six cancer cell lines and two normal cell lines .
- Methods of Application : The compound was synthesized and tested against various cancer cell lines. The IC50 values were determined to assess the antiproliferative activities .
- Results : Compounds displayed significant antiproliferative activities against all the cancer cell lines tested, with IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells .
Antimicrobial Activity
- Application Summary : Compounds similar to “1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one” have shown a broad biological activity such as antifungal and antibacterial .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Photoisomerization and Thermal Reset
- Application Summary : This compound has been used in the study of photoisomerization and thermal reset of nitro-spiropyran and merocyanine molecules on the channel of the MoS2 field effect transistor .
- Methods of Application : The compound was deposited on the atomic thin channel of a MoS2 field-effect transistor (FET) and the FET property was analyzed .
- Results : A clear shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule was observed, which was due to the change of the SP molecule to merocyanine (MC). A complete reset from MC to SP molecule was achieved by thermal annealing .
5-HT1A Receptor Ligands
- Application Summary : Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans have been synthesized and their biological activity has been studied .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Photochromic Dye
- Application Summary : This compound, also known as NitroBIPS, is a photochromic biocompatible spiropyran molecule that has been used as a photochromic dye. It can be incorporated in poly (vinylalcohol) (PVA) by electro-spinning to form PVA-spiropyran nanofibres .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Anticancer Activity
- Application Summary : Compounds similar to “1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one” have shown potential anticancer activity .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
属性
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXUMNKQKVFPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493799 | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
CAS RN |
58621-52-6 | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

